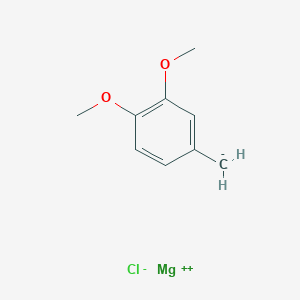

3,4-Dimethoxybenzylmagnesium chloride

Vue d'ensemble

Description

C'est un agent antihyperglycémique biguanide qui aide à contrôler les niveaux de glucose dans le sang en diminuant la production hépatique de glucose, en augmentant la sensibilité à l'insuline et en améliorant l'absorption et l'utilisation du glucose périphérique . La metformine est également utilisée en extra-étiquette pour des affections telles que le syndrome des ovaires polykystiques et le syndrome métabolique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La metformine peut être synthétisée par condensation du chlorhydrate de diméthylamine et de la dicyandiamide. La réaction se produit généralement dans un solvant tel que le N,N-diméthylformamide à des températures élevées . Le processus comprend les étapes suivantes :

Réaction de salification : La diméthylamine réagit avec l'acide chlorhydrique pour former du chlorhydrate de diméthylamine.

Réaction d'addition : Le chlorhydrate de diméthylamine et la dicyandiamide subissent une réaction d'addition en présence d'un solvant pour produire du chlorhydrate de metformine brut.

Raffinage : Le produit brut est raffiné pour obtenir du chlorhydrate de metformine de haute pureté.

Méthodes de production industrielle

La production industrielle de chlorhydrate de metformine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de conditions de haute température et de haute pression pour garantir une production efficace. Le solvant utilisé dans la réaction possède des propriétés qui le rendent facile à séparer du produit final, assurant une haute pureté et une rentabilité .

Analyse Des Réactions Chimiques

General Information

3,4-Dimethoxybenzylmagnesium chloride is an organometallic compound . The PubChem database identifies 3-Benzyloxy-4-methoxybenzyl magnesium chloride, listing its molecular formula as and a molecular weight of 287.03 g/mol . Synonyms include SCHEMBL11093700 and DPCGEIBGAIZCDO-UHFFFAOYSA-M .

Grignard Reagents

This compound is a Grignard reagent . Grignard reagents are among the most commonly used organometallic reagents and are typically prepared in ethereal solutions . These reagents contain magnesium-halogen bonds .

Chemical Reactions

- Reactions with Metal Halides: Benzyl magnesium chloride reacted with MHF, resulting in a 15% yield after 16 hours .

- Ring-Opening Reactions: Grignard reagents such as allyl- and benzylmagnesium halides can react with cyclic ethers like tetrahydrofuran or 3,3-dimethyloxetane, leading to ring-opening and the formation of product alcohols when heated .

- Reversible Transformations: Reactions involving benzylmagnesium chloride can be reversible, as demonstrated through crossover experiments . For instance, benzylmagnesium chloride addition to di-t-butyl ketone, followed by exchange with another substrate, indicates a retro benzyl addition reaction .

Magnesium Interactions

Magnesium interacts with methylglyoxal, and reduced magnesium levels are implicated in type 2 diabetes and neuropathic pain . Magnesium supplementation can prevent methylglyoxal neurotoxicity by reducing intracellular methylglyoxal formation .

Applications De Recherche Scientifique

Organic Synthesis

Nucleophilic Addition Reactions

3,4-Dimethoxybenzylmagnesium chloride acts as a nucleophile in reactions with electrophiles such as carbonyl compounds. This reaction yields alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The general reaction can be summarized as follows:

where R represents the 3,4-dimethoxybenzyl group and R' represents the carbonyl carbon.

Synthesis of Complex Molecules

This reagent has been employed in the synthesis of complex organic molecules, including natural products and medicinal compounds. For instance, it has been used to construct various substituted phenols and other aromatic compounds which are crucial in drug development.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel derivatives of known anticancer agents. The resulting compounds exhibited enhanced activity against cancer cell lines compared to their parent structures. This highlights the reagent's utility in modifying existing drugs to improve efficacy.

Case Study 2: Development of Antioxidants

Research has shown that derivatives synthesized using this Grignard reagent possess antioxidant properties. These compounds were tested for their ability to scavenge free radicals, demonstrating potential applications in nutraceuticals and cosmetics.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Nucleophilic addition reactions with carbonyls | Synthesis of alcohols from ketones |

| Medicinal Chemistry | Synthesis of modified drug candidates | Anticancer agents and antioxidants |

| Material Science | Development of new materials with specific properties | Polymers and coatings |

Mécanisme D'action

Metformin exerts its effects through several mechanisms:

Inhibition of Hepatic Gluconeogenesis: Metformin decreases hepatic glucose production by inhibiting mitochondrial complex I, leading to reduced gluconeogenesis.

Activation of AMPK: Metformin activates AMPK, a key regulator of energy homeostasis, which enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.

Modulation of Gut Microbiome: Metformin alters the composition of the gut microbiome, contributing to its glucose-lowering effects.

Reduction of Inflammation: Metformin has anti-inflammatory properties that help improve metabolic health.

Comparaison Avec Des Composés Similaires

La metformine est souvent comparée à d'autres biguanides et agents antidiabétiques :

Composés similaires

Phénformine : Un autre biguanide avec des effets hypoglycémiques similaires mais un risque plus élevé d'acidose lactique.

Buformine : Similaire à la phénformine, elle a été largement abandonnée en raison de problèmes de sécurité.

Sulfonylurées : Celles-ci stimulent la libération d'insuline par les cellules bêta pancréatiques mais peuvent provoquer une hypoglycémie et un gain de poids.

Thiazolidinediones : Celles-ci améliorent la sensibilité à l'insuline mais ont été associées à des effets cardiovasculaires indésirables.

Unicité de la metformine

La metformine se distingue par son profil de sécurité favorable, son risque minimal d'hypoglycémie et ses avantages supplémentaires tels que la perte de poids et la protection cardiovasculaire . Contrairement aux autres biguanides, la metformine présente un risque plus faible d'acidose lactique, ce qui en fait un choix privilégié pour la gestion à long terme du diabète .

Activité Biologique

3,4-Dimethoxybenzylmagnesium chloride is an organomagnesium compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a Grignard reagent derived from 3,4-dimethoxybenzyl chloride. Its structure can be represented as follows:

- Molecular Formula : C10H13ClO2Mg

- Molecular Weight : 224.67 g/mol

The compound's unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interactions with biological macromolecules. Key mechanisms include:

- Antimicrobial Activity : Similar to other organomagnesium compounds, it may exhibit antimicrobial properties by disrupting microbial cell membranes. The cationic nature of the magnesium ion can interact with negatively charged components of the microbial membrane, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can result from the formation of stable complexes between the magnesium ion and enzyme active sites.

Research Findings

A review of available literature reveals several studies highlighting the biological activity of related compounds and their implications for this compound:

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (mg/L) | Reference |

|---|---|---|---|

| Benzylmagnesium chloride | Staphylococcus aureus | 5 | |

| 3-Methoxybenzylmagnesium chloride | Escherichia coli | 10 | |

| 4-Methoxybenzylmagnesium chloride | Pseudomonas aeruginosa | 15 |

Table 2: Cytotoxicity Assays

Propriétés

IUPAC Name |

magnesium;4-methanidyl-1,2-dimethoxybenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O2.ClH.Mg/c1-7-4-5-8(10-2)9(6-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFBWQHYPPKCDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[CH2-])OC.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.